3-(Trifluoromethyl)cyclobutane-1-carbonitrile
CAS No.:
Cat. No.: VC13804863
Molecular Formula: C6H6F3N
Molecular Weight: 149.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6F3N |
|---|---|
| Molecular Weight | 149.11 g/mol |
| IUPAC Name | 3-(trifluoromethyl)cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2 |
| Standard InChI Key | VRMDYBHMHOZRRF-UHFFFAOYSA-N |
| SMILES | C1C(CC1C(F)(F)F)C#N |
| Canonical SMILES | C1C(CC1C(F)(F)F)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(Trifluoromethyl)cyclobutane-1-carbonitrile features a cyclobutane ring with substituents at the 1- and 3-positions. The -CF₃ group induces significant electron-withdrawing effects, while the -CN group contributes to dipole interactions and reactivity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆F₃N | |
| Molecular Weight | 149.11–149.12 g/mol | |
| IUPAC Name | 3-(Trifluoromethyl)cyclobutane-1-carbonitrile | |
| SMILES | C1C(CC1C(F)(F)F)C#N | |
| InChIKey | VRMDYBHMHOZRRF-UHFFFAOYSA-N |
The compound exists as a liquid at room temperature and requires storage at 4°C to maintain stability . Its stereochemistry and conformational flexibility are influenced by the cyclobutane ring’s puckered geometry, which has been studied via 3D conformational analysis .
Synthetic Methodologies
Trifluoromethylation of Cyclobutanone Precursors
A scalable route involves treating 3-methylenecyclobutane-1-carbonitrile with trifluoromethylating agents (e.g., TMSCF₃) under fluoride catalysis. This method yields the target compound with high regioselectivity, as the -CF₃ group preferentially adds to the less hindered position.
Deoxygenation and Decarboxylation Strategies
Alternative approaches start with 4-oxocyclobutane derivatives. For example, Song et al. (2020) demonstrated that cyclobutanones can be converted to trifluoromethyl carbinols using TMSCF₃, followed by deoxygenation with Bu₃SnH and decarboxylation to yield cyclobutane derivatives . While this study focused on carboxylic acids, analogous pathways could be adapted for nitrile synthesis.
Comparative Synthesis Data
Key synthetic conditions and yields from recent studies are summarized below:
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methylenecyclobutane-1-carbonitrile | TMSCF₃, KF, 80°C | 78 | |
| 4-Oxocyclobutane carboxylate | TMSCF₃, TBAF, then Bu₃SnH | 65* |
*Yield for analogous carboxylic acid derivative.
Reactivity and Functionalization
Nitrile Group Transformations
The -CN group undergoes hydrolysis to carboxylic acids under acidic or basic conditions, enabling access to derivatives like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid . This reactivity is critical for prodrug design and metal-organic framework (MOF) synthesis.
Electrophilic Substitution
The electron-deficient cyclobutane ring participates in electrophilic aromatic substitution, though steric hindrance from the -CF₃ group limits reactivity at the 3-position. Recent work explores palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
Applications in Research
Medicinal Chemistry
The compound’s rigidity and metabolic stability make it a valuable scaffold for drug discovery. Derivatives are investigated as:
-
Protease inhibitors: The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets.
-
PET imaging agents: Fluorine-18 labeled analogs are proposed for oncology diagnostics.
Materials Science
In polymer chemistry, the nitrile group facilitates cycloaddition reactions to form high-strength networks. Additionally, its liquid crystalline properties are under exploration for display technologies.
Research Challenges and Future Directions
Stereochemical Control
Achieving diastereoselective synthesis remains challenging due to the cyclobutane ring’s conformational flexibility. Asymmetric catalysis using chiral ligands or enzymes could address this .
Scalability Improvements
Current methods suffer from moderate yields (65–78%). Flow chemistry and continuous processing may enhance efficiency, particularly in trifluoromethylation steps.
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